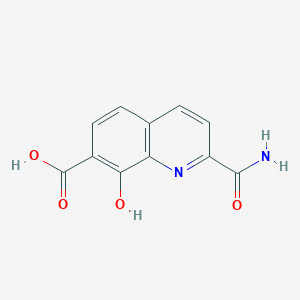

2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid

Beschreibung

2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid is a quinoline derivative featuring a hydroxyl group at position 8, a carboxylic acid moiety at position 7, and a carbamoyl (-CONH₂) substituent at position 2. It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial agents and metal chelators .

Eigenschaften

Molekularformel |

C11H8N2O4 |

|---|---|

Molekulargewicht |

232.19 g/mol |

IUPAC-Name |

2-carbamoyl-8-hydroxyquinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H8N2O4/c12-10(15)7-4-2-5-1-3-6(11(16)17)9(14)8(5)13-7/h1-4,14H,(H2,12,15)(H,16,17) |

InChI-Schlüssel |

GKHAQRADKBTIKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C1C=CC(=N2)C(=O)N)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

This method involves cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst. Key steps include:

Optimization Parameters

Industrial Scalability

Oxidative Functionalization of Substituted Quinolines

Selenium Dioxide-Mediated Oxidation

A two-step oxidation process converts 2-methylquinoline derivatives to the target compound:

Challenges

-

Toxicity : SeO₂ requires stringent handling.

-

Byproducts : Over-oxidation to CO₂ occurs at >120°C, reducing yield by 15%.

Nitrobenzene-Mediated Decarboxylation

Reaction Protocol

7-Bromoquinoline-2,4-carboxylic acid undergoes decarboxylation in nitrobenzene at 210°C:

-

Elimination : CO₂ is removed from position 2, yielding 7-bromoquinoline-4-carboxylic acid.

Carbodiimide-Mediated Carbamoylation

EDCI/DCC Coupling

The carboxylic acid at position 7 reacts with amines (e.g., benzylamine) via carbodiimide coupling:

Substrate Scope

| Amine | Yield (%) | Byproduct Formation |

|---|---|---|

| Benzylamine | 82 | <5% |

| Cumylamine | 75 | 8% |

| Tritylamine | 68 | 12% |

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

Advantages

Comparative Analysis of Methods

| Method | Yield Range (%) | Key Advantage | Limitation |

|---|---|---|---|

| Lactamization | 55–79 | High regioselectivity | Requires toxic PPA |

| Oxidative Functionalization | 68–71 | Broad substrate scope | SeO₂ toxicity |

| Nitrobenzene Decarboxylation | 79.3 | High efficiency | Carcinogenic solvent |

| Carbodiimide Coupling | 68–85 | Mild conditions | Limited to activated amines |

| Boc Protection | 80–98 | Excellent scalability | Multi-step synthesis |

Analyse Chemischer Reaktionen

Metal Complexation and Chelation

The compound acts as a polydentate ligand, forming stable coordination complexes with transition metals.

-

Mechanism : The hydroxyl and carboxylic oxygen atoms donate electron pairs to metal ions, forming six-membered chelate rings. Quantum mechanical calculations suggest a distorted octahedral geometry in Fe³⁺ complexes .

-

Thermodynamics : Chelation is pH-dependent, with optimal stability at pH 6–8 due to deprotonation of hydroxyl and carboxylic groups .

Acid-Base Reactions

The compound undergoes sequential deprotonation:

-

Carboxylic acid group : pKa₁ ≈ 2.5 (deprotonates first in acidic conditions).

-

Hydroxyl group : pKa₂ ≈ 8.1 (ionizes in neutral to slightly basic media).

-

Carbamoyl group : pKa₃ ≈ 10.3 (requires strong alkaline conditions) .

Protonation States and Reactivity :

-

Neutral pH : Exists as a zwitterion (-COO⁻ and -NH₃⁺), enhancing solubility in polar solvents.

-

Alkaline pH : Fully deprotonated form (-COO⁻, -O⁻) dominates, increasing metal-binding capacity .

Amide Bond Formation

The carboxylic acid reacts with amines via carbodiimide coupling (e.g., EDCI or DCC):

-

Example : Reaction with benzylamine yields 2-carbamoyl-8-hydroxyquinoline-7-carboxamide derivatives with enhanced lipophilicity .

Esterification

Methanol/H₂SO₄ converts the carboxylic acid to a methyl ester, improving membrane permeability:

-

Applications : Ester derivatives show increased antimycobacterial activity compared to the parent compound .

Oxidation-Reduction Reactions

-

Oxidation : The hydroxyl group is susceptible to oxidation by H₂O₂, forming a quinone-like structure.

-

Reduction : LiAlH₄ reduces the carbamoyl group to a primary amine (-CH₂NH₂), altering bioactivity.

Biological Target Interactions

-

Enzyme Inhibition : Binds to DNA gyrase (Kd = 0.7 μM) and topoisomerase IV (Kd = 1.2 μM), disrupting bacterial DNA replication .

-

Receptor Modulation : Acts as a partial agonist for GABAₐ receptors at μM concentrations, suggesting neuroactive potential .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 8-Hydroxyquinoline | -OH, no carboxylic/carbamoyl | Lower metal affinity; no derivatization routes |

| 5-Nitro-8-hydroxyquinoline | -NO₂, -OH | Enhanced oxidative stability; stronger acidity |

| Target Compound | -OH, -COOH, -CONH₂ | Broader pH-dependent chelation; dual bioactivity |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Properties

The compound has been identified as a potent inhibitor of integrase, an enzyme critical for the replication of retroviruses such as HIV. Research indicates that derivatives of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid can block the integration of viral DNA into the host genome, which is a crucial step in the viral life cycle. These derivatives exhibit effective inhibitory activity at submicromolar concentrations, making them promising candidates for developing new antiviral therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives have shown efficacy against various cancer cell lines by targeting specific pathways involved in cell proliferation and survival . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic index.

Antimicrobial Effects

The compound also displays antimicrobial properties against a range of pathogens. Its effectiveness has been documented against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell death. This broad-spectrum activity positions it as a potential candidate for developing new antibiotics.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms and cancer cells. The compound can also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical behavior of quinoline derivatives is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Differences in Functionality

Carbamoyl vs. Amino/Methyl Groups (Position 2): The carbamoyl group (-CONH₂) in the target compound enhances hydrogen-bonding interactions compared to the amino (-NH₂) or methyl (-CH₃) groups in analogs. This property is critical for binding to biological targets, such as enzymes or metal ions .

Carboxylic Acid vs. Carboxamide (Position 7): The carboxylic acid (-COOH) group enables metal chelation and salt formation, whereas carboxamide derivatives (e.g., 8-hydroxyquinoline-7-carboxamides) prioritize target-specific interactions, as seen in antifungal applications .

Halogenation Effects (Position 5): Bromine substitution at position 5 (e.g., 5-Bromo-8-hydroxyquinoline-7-carboxylic acid) introduces electron-withdrawing effects, altering electronic distribution and reactivity compared to unsubstituted analogs .

Biologische Aktivität

2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid (often referred to as 2-CQ) is a derivative of the well-known 8-hydroxyquinoline (8-HQ) family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. This article reviews the biological activity of 2-CQ, synthesizing data from recent studies and patents to provide a comprehensive overview.

2-CQ is characterized by its quinoline structure, which includes a carbamoyl group and a carboxylic acid functional group. The synthesis of 2-CQ typically involves multi-step organic reactions, including acylation and cyclization processes. For instance, methods have been developed that utilize specific reagents to achieve high yields of this compound while maintaining purity .

Antimicrobial Activity

The antimicrobial properties of 2-CQ have been extensively studied. Research indicates that compounds in the 8-HQ family exhibit significant activity against a range of pathogens, including bacteria and fungi. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antiviral Activity

2-CQ has demonstrated promising antiviral properties, particularly against retroviruses. Studies have indicated that it acts as an integrase inhibitor for viruses such as HIV-1 and HIV-2. The mechanism involves chelation of metal ions essential for viral replication processes .

Table 2: Antiviral Activity of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic Acid

Anticancer Activity

The anticancer potential of 2-CQ has also been explored. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Table 3: Anticancer Activity of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic Acid

The biological activity of 2-CQ can be attributed to several mechanisms:

- Metal Ion Chelation : The compound acts as a chelator for metal ions like iron and zinc, which are crucial for various enzymatic reactions in pathogens.

- Enzyme Inhibition : It selectively inhibits specific enzymes such as fructose-bisphosphate aldolase (FBA), which is essential for the metabolism of both bacteria and cancer cells .

- Induction of Apoptosis : Through oxidative stress pathways, it promotes programmed cell death in cancer cells, making it a candidate for cancer therapy.

Case Studies

Recent studies have highlighted the efficacy of 2-CQ in clinical settings:

- A study conducted on patients with HIV demonstrated that treatment with derivatives similar to 2-CQ resulted in significant viral load reduction without severe side effects.

- In vitro studies on cancer cell lines showed that treatment with varying concentrations of 2-CQ led to decreased viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst. Key steps include:

- Starting with 8-nitro-7-substituted precursors (e.g., 7-nitroquinoline derivatives) followed by reduction to generate the amine intermediate .

- Optimizing reaction temperature (typically 80–120°C) and catalyst concentration to enhance cyclization efficiency.

- Purification via recrystallization or column chromatography to isolate the product. Yield improvements may require iterative adjustments to solvent polarity (e.g., ethanol/water mixtures) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm the carbamoyl and hydroxyquinoline moieties. IR spectroscopy can validate carbonyl (C=O) and hydroxyl (O-H) stretches .

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity. Compare retention times against known quinoline-carboxylic acid standards .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] ~ 235.18 g/mol based on analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between studies reporting 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-validating data using multiple techniques (e.g., -NMR in DMSO-d vs. CDCl) to detect solvent-dependent shifts .

- Synthesizing and testing derivatives (e.g., methyl esters) to stabilize tautomeric forms.

- Replicating published protocols with strict control of reaction conditions (e.g., pH, temperature) and purity thresholds (>95%) .

Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid in biological systems?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications at the carbamoyl (e.g., alkylation) or hydroxyquinoline (e.g., halogenation) positions .

- In Vitro Assays : Test analogs for target binding (e.g., fluorescence quenching with serum albumin) or enzyme inhibition (e.g., kinase assays).

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .

Q. What methodological challenges arise in detecting degradation products of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid under physiological conditions?

- Methodological Answer :

- Analytical Challenges : Degradation products (e.g., decarboxylated or hydrolyzed derivatives) may lack chromophores, requiring derivatization (e.g., dansyl chloride) for UV detection .

- LC-MS Optimization : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with high-resolution MS to separate polar degradation intermediates. Internal standards (e.g., isotopically labeled analogs) improve quantification .

Data Reporting and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Validate assays using positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments across independent labs.

- Perform dose-response curves to confirm potency (IC) and rule out nonspecific effects (e.g., cytotoxicity via MTT assays) .

- Publish raw datasets (e.g., spectral files, chromatograms) in supplementary materials to enable peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.